![molecular formula C7H12O2 B1381607 3-Ethoxycyclobutane-1-carbaldehyde CAS No. 1694465-65-0](/img/structure/B1381607.png)
3-Ethoxycyclobutane-1-carbaldehyde
Overview
Description
3-Ethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2. It is a cycloalkane derivative, characterized by a cyclobutane ring substituted with an ethoxy group and an aldehyde functional group. This compound is of interest in organic synthesis and various research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl vinyl ether with a suitable cyclobutane precursor in the presence of a strong acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 3-Ethoxycyclobutane-1-carboxylic acid
Reduction: 3-Ethoxycyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethoxycyclobutane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethoxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ethoxy
Biological Activity
3-Ethoxycyclobutane-1-carbaldehyde, with the molecular formula C7H12O2, is a cycloalkane derivative featuring a cyclobutane ring substituted with an ethoxy group and an aldehyde functional group. This compound has garnered interest in organic synthesis and biological research due to its unique structural properties and potential therapeutic applications.
The compound is characterized by:
- Molecular Formula: C7H12O2
- CAS Number: 1694465-65-0
- Functional Groups: Cyclobutane ring, ethoxy group, aldehyde
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Reaction of Ethyl Vinyl Ether: In the presence of strong acid catalysts, this method allows for the formation of the cyclobutane structure.
- Industrial Production: Large-scale production may utilize optimized catalysts and purification processes, such as distillation or recrystallization, to enhance yield and purity .
The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activities and potential therapeutic actions.
Biological Activity
Research on the biological activity of this compound has revealed several promising aspects:
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacteria and fungi, suggesting that this compound may also possess similar effects. Specific Minimum Inhibitory Concentrations (MICs) for related compounds have been reported between 49 μg/mL and 195 μg/mL .
Cytotoxicity Studies
Cytotoxicity assessments are vital for evaluating the safety profile of new compounds. In vitro studies have shown that some cyclobutane derivatives can induce cell death in cancer cell lines. The cytotoxic effects are often linked to their ability to interfere with cellular processes through covalent bonding with critical biomolecules.
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to this compound:
- Lactone Derivatives : Research involving lactone derivatives has demonstrated their potential in inhibiting specific enzymes and cellular pathways. While not directly related, these findings suggest that similar structural motifs could yield significant biological activity .
- Neocosmospora sp.-Derived Compounds : Compounds derived from Neocosmospora sp. have shown binding capacity for human opioid and cannabinoid receptors, indicating a potential pathway for exploring the pharmacological effects of cyclobutane derivatives like this compound in pain management .
Research Applications
This compound is being investigated for various applications:
- Organic Synthesis : It serves as a building block for more complex molecules.
- Biological Research : Its interactions with biomolecules are being studied to elucidate mechanisms underlying its biological effects.
- Pharmaceutical Development : The compound is explored as a precursor in synthesizing potential therapeutic agents.
Properties
IUPAC Name |
3-ethoxycyclobutane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-7-3-6(4-7)5-8/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNLSSZVXUVLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.